molecular formula C9H16INO B076610 5-Methylfurmethide CAS No. 14172-53-3

5-Methylfurmethide

Cat. No. B076610
CAS RN: 14172-53-3
M. Wt: 154.23 g/mol
InChI Key: KOWVJDFMEZKDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylfurmethide, also known as trimethyl-[(5-methylfuran-2-yl)methyl]azanium, is an aralkylamine . It has a molecular formula of C9H16NO+ and a molecular weight of 154.23 g/mol .


Molecular Structure Analysis

The IUPAC name for 5-Methylfurmethide is trimethyl-[(5-methylfuran-2-yl)methyl]azanium . The InChI string is InChI=1S/C9H16NO/c1-8-5-6-9(11-8)7-10(2,3)4/h5-6H,7H2,1-4H3/q+1 . The Canonical SMILES is CC1=CC=C(O1)CN+©C .


Physical And Chemical Properties Analysis

5-Methylfurmethide has a molecular weight of 154.23 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

  • Cholinergic Agonist at Muscarinic Nerve Receptors : 5-Methylfurmethide is a potent cholinergic agonist at muscarinic nerve receptors. Its molecule's conformation, restricted by steric hindrance, is believed to be relevant to interaction with muscarinic nerve receptors (Chothia, Baker, & Pauling, 1976).

  • Activities at Nicotinic Receptors : It stimulates frog rectus muscle in a dose-dependent manner. It also desensitizes cholinergic receptors, suggesting that an in-depth study of the desensitization process is needed for a better understanding of its effects (Ochillo, Kau, & Sastry, 1977).

  • Hypotensive Effects : 5-Methylfurmethide causes a biphasic but non-parallel fall in the mean arterial blood pressure of male Sprague-Dawley rats. The hypotensive effects are blocked by atropine, suggesting the involvement of muscarinic receptors (Ochillo, 1983).

  • Relationship with Cholinergic Activities : It has structural similarity to muscarine and displays two separate actions: direct interaction at the muscarinic receptor and release of acetylcholine from the presynaptic nerve terminal. Its response is increased by cholinesterase inhibition (Chaturvedi, Rowell, & Sastry, 1981).

  • Synthesis and Pharmacological Characterization : Derivatives of 5-Methylfurmethide have been synthesized for potential treatment of diseases derived from cholinergic receptor dysfunctions and for further characterizing subtypes of cholinergic receptors (Scapecchi et al., 2008).

  • Apparent Activity at Muscarinic Receptors : Studies on the ileal longitudinal muscle of the guinea-pig show 5-Methylfurmethide's apparent activity at muscarinic receptors, indicating its potential for detailed muscarinic receptor studies (Ochillo, 1980).

  • Toxicological and Pharmacological Effects : The toxicities of 5-Methylfurmethide and its analogs in mice were explored, providing insights into their mechanism of action and potential therapeutic applications (Ochillo, Chaturvedi, & Sastry, 1978).

Safety And Hazards

5-Methylfurmethide may cause an allergic skin reaction and may damage fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves when handling it .

properties

IUPAC Name

trimethyl-[(5-methylfuran-2-yl)methyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO/c1-8-5-6-9(11-8)7-10(2,3)4/h5-6H,7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWVJDFMEZKDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1197-60-0 (iodide)
Record name 5-Methylfurtrethonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80931181
Record name N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylfurmethide

CAS RN

14172-53-3, 1197-60-0
Record name 5-Methylfurtrethonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylfurmethide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLFURTRETHONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1W11CO5XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylfurmethide
Reactant of Route 2
5-Methylfurmethide
Reactant of Route 3
5-Methylfurmethide
Reactant of Route 4
Reactant of Route 4
5-Methylfurmethide
Reactant of Route 5
Reactant of Route 5
5-Methylfurmethide
Reactant of Route 6
5-Methylfurmethide

Citations

For This Compound
125
Citations
RF Ochillo, ST Kau, BVR Sastry - Pharmacological Research …, 1977 - Elsevier
… by 5-methylfurmethide. The results of our investigation indicate that 5-methylfurmethide … Also, the results demonstrate that high doses of 5-methylfurmethide reversibly desensitize …
Number of citations: 2 www.sciencedirect.com
C Chothia, RW Baker, P Pauling - Journal of Molecular Biology, 1976 - Elsevier
… The 5-methylfurmethide molecules are packed in columns parallel to the a axis with each molecule making several van der Waals’ contacts with its … We now see that 5-methylfurmethide, …
Number of citations: 7 www.sciencedirect.com
RF Ochillo - Archives Internationales de Pharmacodynamie et de …, 1980 - europepmc.org
Apparent activity of 5-methylfurfuryltrimethylammonium iodide (5-methylfurmethide, 5-MFT) at muscarinic receptors of the ileal longitudinal muscle of the guinea-pig was investigated. …
Number of citations: 2 europepmc.org
MJ Lew - British journal of pharmacology, 1995 - Wiley Online Library
… , acetylcholine (ACh), and 5-methylfurmethide in the small mesenteric and tail arteries … 5methylfurmethide are full agonists but ACh has a higher intrinsic activity than 5-methylfurmethide…
Number of citations: 20 bpspubs.onlinelibrary.wiley.com
JW Black, NP Shankley - British journal of pharmacology, 1985 - ncbi.nlm.nih.gov
… This paper describes attempts to analyse and control basal secretion, and to establish the concentration-effect parameters for histamine, pentagastrin and 5-methylfurmethide, the latter …
Number of citations: 72 www.ncbi.nlm.nih.gov
F Borrelli, I Posadas, R Capasso, G Aviello… - European journal of …, 2005 - Elsevier
… By contrast, CAPE increased the gastric acid secretion induced by the muscarinic receptor agonist, 5-methylfurmethide (5-MEF). CAPE also inhibited the acetylcholinesterase activity in …
Number of citations: 14 www.sciencedirect.com
JW Black, NP Shankley - British journal of pharmacology, 1985 - Wiley Online Library
… 3 Acid secretion stimulated by McN-A 343 was more sensitive than 5-methylfurmethide-… the value obtained at the oxyntic cell, using 5-methylfurmethide as agonist in the presence of H2-…
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
PA Durant, NP Shankley, NJ Welsh… - British journal of …, 1991 - ncbi.nlm.nih.gov
… 5methylfurmethide concentration-effect curves obtained on the intact mouse urinary bladder assay. Traces show (a) the development of fade and spontaneous activity following several …
Number of citations: 21 www.ncbi.nlm.nih.gov
AK Chaturvedi, PP Rowell, BVR Sastry - Pharmacological Research …, 1981 - Elsevier
… Potentiation of the response of 5-methylfurmethide (5-MFT) in the presence of physostigmine. Potentiation by physostigmine of the responses of acetylcholine and various furmethides …
Number of citations: 4 www.sciencedirect.com
KF Trinus, VI Skok - Neurophysiology, 1979 - Springer
… , and 5-methylfurmethide, whereas subsequent perfusion with ferricyanide partly restored responses to suberyldicholine but suppressed responses to 5-methylfurmethide. Acetylcholine …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.